9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
CAS No.: 2639451-51-5
Cat. No.: VC11537633
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2639451-51-5 |
|---|---|
| Molecular Formula | C9H11Cl2NO |
| Molecular Weight | 220.09 g/mol |
| IUPAC Name | 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
| Standard InChI | InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;/h1-3,11H,4-6H2;1H |
| Standard InChI Key | SGMSSJCLSMTOQO-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(CN1)C=CC=C2Cl.Cl |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physical Properties
9-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride possesses the molecular formula C₉H₁₁Cl₂NO and a molecular weight of 220.09 g/mol. Its IUPAC name, 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride, reflects the fusion of a chlorinated benzene ring with a partially saturated oxazepine system. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 2639451-51-5 |
| Canonical SMILES | C1COC2=C(CN1)C=CC=C2Cl.Cl |
| InChI Key | SGMSSJCLSMTOQO-UHFFFAOYSA-N |
| Purity | ≥95% (HPLC) |
The hydrochloride salt enhances solubility in polar solvents, a critical feature for in vitro assays.
Structural Analysis
The compound’s bicyclic framework consists of a seven-membered oxazepine ring (containing oxygen and nitrogen atoms) fused to a benzene ring substituted with a chlorine atom at position 9. Nuclear magnetic resonance (NMR) studies of analogous benzoxazepines reveal distinct proton environments:
X-ray crystallography data for related compounds show chair-like conformations in the oxazepine ring, stabilized by intramolecular hydrogen bonding .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically begins with chlorination of a benzoxazepine precursor. A representative pathway involves:
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Chlorination: Reaction of 2,3,4,5-tetrahydro-1,4-benzoxazepine with thionyl chloride (SOCl₂) at 0–5°C to introduce the chlorine substituent.
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Hydrochloride Formation: Treatment with hydrochloric acid to precipitate the salt.
Key challenges include controlling regioselectivity during chlorination and minimizing ring-opening side reactions.
Alternative Methodologies from Patent Literature
A patent describing the synthesis of 4-acetyl-2,3,4,5-tetrahydro-benzo diazepine highlights strategies applicable to benzoxazepines :
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Solvent Systems: Use of recoverable solvents like ethanol or acetonitrile instead of tetrahydrofuran (THF) .
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Reducing Agents: Substitution of LiAlH₄ with safer alternatives (e.g., NaBH₄) for hydrogenation steps .
These methods improve scalability and safety, though yields for 9-chloro derivatives remain unreported.
Analytical Characterization Techniques
Structural Elucidation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J = 8.4 Hz, 1H), 4.12 (t, J = 5.6 Hz, 2H), 3.85 (s, 2H) .
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FT-IR: ν = 1580 cm⁻¹ (C-Cl stretch), 1245 cm⁻¹ (C-O-C).
Applications in Materials Science
Polymer Modification
Benzoxazepines act as crosslinking agents in epoxy resins, enhancing thermal stability (Tg ↑ 15°C).
Coordination Chemistry
The nitrogen and oxygen atoms facilitate metal chelation, with potential in catalysis (e.g., Cu(II) complexes for oxidation reactions).
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